

Tangshenoside I: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tangshenoside I	
Cat. No.:	B220280	Get Quote

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Introduction

Tangshenoside I is a naturally occurring phenylpropanoid glycoside that has garnered significant interest within the scientific community. Primarily isolated from plants of the Codonopsis genus, this compound has demonstrated promising therapeutic potential, particularly in the context of skeletal muscle atrophy. This technical guide provides an in-depth overview of the natural sources of **Tangshenoside I**, detailed experimental protocols for its isolation and purification, and an examination of its interaction with key cellular signaling pathways. All quantitative data has been summarized for clarity, and critical experimental and logical workflows are visualized to facilitate a comprehensive understanding.

Natural Sources of Tangshenoside I

Tangshenoside I is predominantly found in the roots of several species belonging to the Codonopsis genus (family Campanulaceae). The most notable and commercially relevant sources are:

- Codonopsis lanceolata(Deodeok): Widely cultivated in East Asia, the roots of this plant are a primary source for the extraction of **Tangshenoside I**.[1][2]
- Codonopsis pilosula(Dangshen): Another significant source, this plant is a staple in traditional Chinese medicine and also contains notable quantities of Tangshenoside I.



The concentration of **Tangshenoside I** can vary depending on the plant's growing conditions, age, and processing methods.

Quantitative Data Summary

The following tables summarize the quantitative data related to the extraction and purification of **Tangshenoside I** from Codonopsis lanceolata.

Parameter	Value	Reference
Plant Material	Dried roots of Codonopsis lanceolata	
Extraction Solvent	50% Ethanol in Water	[3]
Tangshenoside I Content in Dried Root Powder	3.49 - 3.74 mg/g	[3]
Purity after Preparative HPLC	> 95%	

Table 1: Yield and Purity of Tangshenoside I from Codonopsis lanceolata.



Chromatogr aphic Method	Column	Mobile Phase	Detection	Retention Time	Reference
Analytical HPLC	ACE 5 C18 (4.6 x 250 mm, 5 μm)	Gradient of 0.1% Acetic Acid (A) and Acetonitrile (B)	267 nm	16.87 min	
UPLC	Not specified	50% (v/v) aqueous ethanol extract	Not specified	Not specified	[4]
HPLC-UV	C18 reversed column	Gradient of 10-40% acetonitrile in 0.1% formic acid	UV	Not specified	[5]

Table 2: Chromatographic Conditions for the Analysis of **Tangshenoside I**.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of **Tangshenoside I** from the dried roots of Codonopsis lanceolata.

I. Extraction

- Plant Material Preparation: 3.5 kg of dried, sliced roots of 3-year-old Codonopsis lanceolata are used as the starting material.[3]
- Solvent Extraction: The dried root material is extracted with 20 L of 50% ethanol in water at 50°C for 20 hours.[3]
- Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.



II. Solvent Partitioning

- Initial Dissolution: The concentrated crude extract (approximately 104.3 g) is dissolved in 700 mL of water.
- Sequential Partitioning: The aqueous solution is then sequentially partitioned with an equal volume of the following solvents in a separatory funnel:
 - n-Hexane
 - Methylene Chloride
 - Ethyl Acetate
 - n-Butanol
- Fraction Collection: The n-butanol fraction, which is enriched with **Tangshenoside I**, is collected and concentrated under reduced pressure. This typically yields around 20 g of the butanol fraction.[1]

III. Column Chromatography

- Stationary Phase: Diaion HP-20 resin is commonly used for the initial purification of the n-butanol fraction.[1]
- Elution: The column is first washed with distilled water to remove sugars and other highly polar impurities. Subsequently, the fraction containing **Tangshenoside I** is eluted with methanol.[1]
- Fraction Collection and Concentration: The methanol eluate is collected and concentrated to yield a purified fraction ready for further chromatographic separation.

IV. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

• Column: A reversed-phase C18 column is used for the final purification step.



- Mobile Phase: The mobile phase typically consists of a gradient of acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape. A common gradient is 10-40% acetonitrile in 0.1% formic acid over 60 minutes.[5][6]
- Injection and Fraction Collection: The concentrated fraction from column chromatography is
 dissolved in the mobile phase, filtered, and injected into the preparative HPLC system.
 Fractions corresponding to the Tangshenoside I peak are collected.
- Final Processing: The collected fractions are combined and the solvent is removed under reduced pressure to yield purified Tangshenoside I with a purity of >95%.[7]

V. Thin-Layer Chromatography (TLC) for Monitoring

- Stationary Phase: Silica gel 60 F254 plates.
- Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios can be used.
- Visualization: After development, the plate is dried and can be visualized under UV light (254 nm). For enhanced visualization, the plate can be sprayed with a 10% sulfuric acid in ethanol solution followed by heating, which will char the organic compounds and make them visible as dark spots.

Visualizations

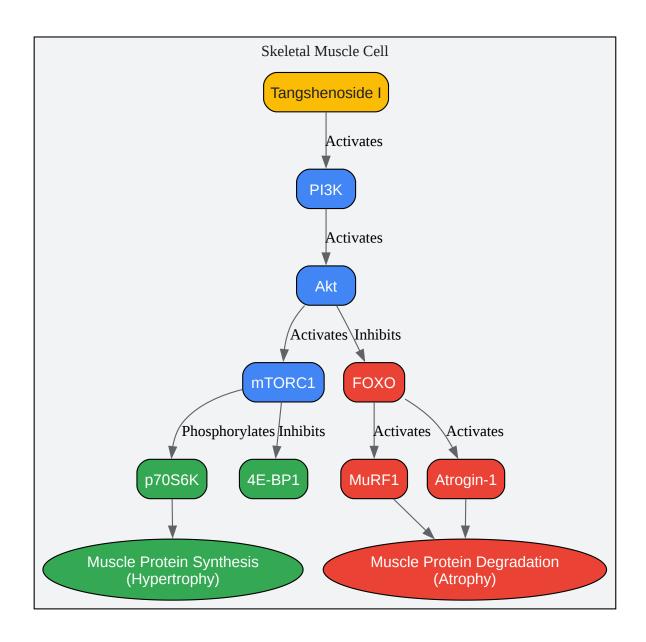
The following diagrams illustrate the experimental workflow for the isolation of **Tangshenoside** I and its associated signaling pathway.



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Caption: Experimental workflow for the isolation of **Tangshenoside I**.





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Caption: **Tangshenoside I** signaling pathway in skeletal muscle.



Mechanism of Action: PI3K/Akt/mTORC1 Signaling Pathway

Tangshenoside I has been shown to ameliorate skeletal muscle atrophy by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[7] This pathway is a crucial regulator of cell growth and protein synthesis.

Activation of PI3K by **Tangshenoside I** leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates mTORC1 mTORC1 then promotes muscle protein synthesis through two primary downstream effectors:

- p70S6 Kinase (p70S6K): Phosphorylation of p70S6K by mTORC1 enhances the translation of mRNAs that encode for ribosomal proteins and elongation factors, thereby increasing the cell's capacity for protein synthesis.
- Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of translation, a key step in protein synthesis.

Furthermore, activated Akt inhibits the Forkhead box O (FOXO) family of transcription factors. [8] By inhibiting FOXO, **Tangshenoside I** downregulates the expression of muscle-specific E3 ubiquitin ligases, such as Muscle RING-finger protein-1 (MuRF1) and Atrogin-1, which are key mediators of muscle protein degradation.[8] Thus, **Tangshenoside I** promotes muscle growth by both stimulating protein synthesis and inhibiting protein degradation.

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- To cite this document: BenchChem. [Tangshenoside I: A Technical Guide to Its Natural Sources and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b220280#tangshenoside-i-natural-source-and-isolation]

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